molecular formula C19H19NO5 B2544952 2-ethoxy-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzamide CAS No. 2034621-22-0

2-ethoxy-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzamide

Cat. No. B2544952
CAS RN: 2034621-22-0
M. Wt: 341.363
InChI Key: BCMAEKLENXHFBW-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In

Scientific Research Applications

Scintigraphic Detection of Melanoma Metastases

A study utilized iodine-123-(S)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl) methyl] benzamide ([123I]-(S)-IBZM), a radiolabeled benzamide, for imaging melanoma metastases. This application underscores the utility of benzamide derivatives in diagnostic imaging, particularly in detecting melanoma due to their ectodermic origin and theoretical affinity for melanocytes. This research showcases the potential for structurally similar compounds to be used in diagnostic imaging or as tracers for specific types of cancer (L. Maffioli et al., 1994).

Sigma Receptor Scintigraphy in Breast Cancer

Another study investigated N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for visualizing primary breast tumors in humans in vivo. The focus on sigma receptors, overexpressed on breast cancer cells, illustrates the potential for benzamide derivatives to target specific receptors in cancer diagnostics and therapy, suggesting a research avenue for similar compounds in receptor-targeted diagnostics (V. Caveliers et al., 2002).

properties

IUPAC Name

2-ethoxy-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-2-24-16-7-4-3-6-15(16)18(21)20-13-19(22,14-9-11-23-12-14)17-8-5-10-25-17/h3-12,22H,2,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMAEKLENXHFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide

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